![molecular formula C13H19N3O3S B2548309 N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide CAS No. 2305423-63-4](/img/structure/B2548309.png)
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPS, and it has been synthesized using different methods. DMAPS has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
Mecanismo De Acción
The mechanism of action of DMAPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMAPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. DMAPS has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMAPS has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMAPS inhibits the proliferation and migration of cancer cells. DMAPS has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that DMAPS reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMAPS in laboratory experiments is its high yield of synthesis. DMAPS is also relatively stable and easy to handle. However, one limitation of using DMAPS is its potential toxicity, which may limit its use in certain experiments. Additionally, DMAPS may not be suitable for experiments that require high selectivity, as it may inhibit the activity of other enzymes and signaling pathways.
Direcciones Futuras
There are several future directions for the study of DMAPS. One direction is the development of new synthesis methods that can improve the yield and purity of DMAPS. Another direction is the investigation of the structure-activity relationship of DMAPS, which may lead to the development of more potent analogs. Additionally, the potential applications of DMAPS in material science and other fields should be further explored. Finally, the safety and toxicity of DMAPS should be thoroughly investigated to ensure its safe use in laboratory experiments.
Métodos De Síntesis
DMAPS can be synthesized using various methods, including the reaction of 2-(dimethylamino)-5-nitrobenzenesulfonamide with acryloyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-(dimethylamino)-5-nitrobenzenesulfonamide with acryloyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite. The yield of DMAPS obtained using these methods ranges from 50 to 70%.
Aplicaciones Científicas De Investigación
DMAPS has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMAPS has been investigated for its anticancer, antitumor, and anti-inflammatory properties. In organic synthesis, DMAPS has been used as a catalyst for various reactions, including esterification, amidation, and acylation. In material science, DMAPS has been studied for its potential applications in the development of new materials, including polymers and coatings.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-6-12(17)14-13-10(15(2)3)8-7-9-11(13)20(18,19)16(4)5/h6-9H,1H2,2-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXEMGVLVRUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

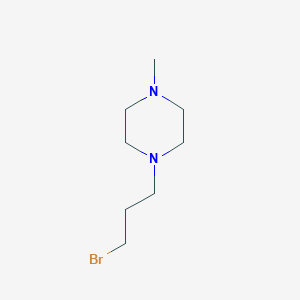
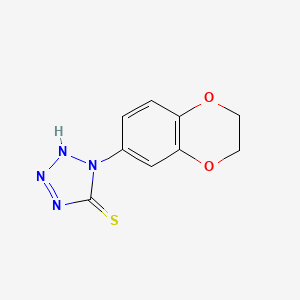
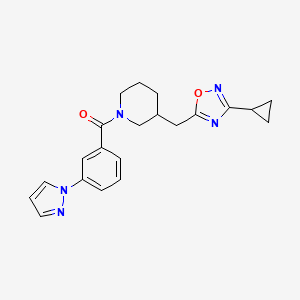



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)
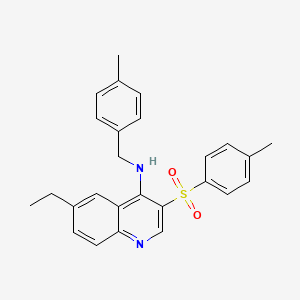
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)
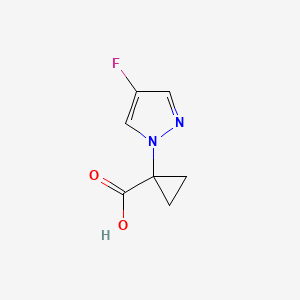
![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)
![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)